Cas no 181063-89-8 (methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate)

methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate structure
181063-89-8 structure
Product Name:methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate
CAS No:181063-89-8
MF:C8H7F3O3S
MW:240.199591875076
MDL:MFCD09701773
CID:3159108
PubChem ID:12090419
Update Time:2025-07-17

methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate
    • GHA06389
    • methyl-3-methoxy-5-trifluoromethyl-2-thiophenecarboxylate
    • AKOS005167831
    • AB51042
    • methyl3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate
    • Methyl 3-methoxy-5-trifluoromethyl-2-thiophenecarboxylate
    • EN300-231613
    • SCHEMBL4062812
    • 181063-89-8
    • CHEMBL3445246
    • STK352173
    • METHYL 3-METHOXY-5-(TRIFLUOROMETHYL)-2-THIOPHENECARBOXYLATE
    • MDL: MFCD09701773
    • Inchi: 1S/C8H7F3O3S/c1-13-4-3-5(8(9,10)11)15-6(4)7(12)14-2/h3H,1-2H3
    • InChI Key: BUFKPALRMRXESZ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C=C1C(F)(F)F)OC

Computed Properties

  • Exact Mass: 240.00679974g/mol
  • Monoisotopic Mass: 240.00679974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 271.4±40.0 °C at 760 mmHg
  • Flash Point: 117.9±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate Security Information

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methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate Related Literature

Additional information on methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate

Introduction to Methyl 3-Methoxy-5-(Trifluoromethyl)Thiophene-2-Carboxylate (CAS No. 181063-89-8)

Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate, identified by its CAS number 181063-89-8, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound belongs to the thiophene family, which is renowned for its diverse biological activities and structural versatility. The presence of both methoxy and trifluoromethyl substituents in its molecular structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The< strong>methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate molecule exhibits a distinct aromatic system characterized by a five-membered ring containing sulfur. This structural motif is well-documented for its role in modulating biological pathways, making it a cornerstone in the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiophene derivatives due to their potential applications in treating various diseases. Specifically, compounds with< strong>3-methoxy and trifluoromethyl substituents have shown promise in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. For instance, studies have highlighted the anti-inflammatory properties of certain thiophene-based molecules, which could lead to the development of new treatments for chronic conditions like rheumatoid arthritis.

The< strong>methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate compound has also garnered attention in the agrochemical sector. Its structural features make it a viable candidate for synthesizing pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. The< strong>methoxy group contributes to the compound's solubility and bioavailability, which are essential for effective formulation in agricultural applications.

Synthetic methodologies for preparing< strong>methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate have been extensively studied to optimize yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to introduce the< strong>trifluoromethyl group efficiently. These synthetic approaches not only enhance the accessibility of the compound but also pave the way for modifications that could improve its pharmacological properties.

The pharmacological potential of< strong>methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate extends beyond its current applications. Researchers are exploring its role in developing treatments for neurological disorders, where thiophene derivatives have demonstrated neuroprotective effects. Additionally, its< strong>methoxy-substituted structure suggests potential interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions could lead to the development of drugs with improved efficacy and reduced side effects.

In conclusion, methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 181063-89-8) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features, including the presence of< strong>methoxy,< strong>trifluoromethyl, and carboxylate groups, endow it with versatile biological activities. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a pivotal role in addressing various challenges in medicine and agriculture.

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